molecular formula C12H16BrN B1343918 1-Benzyl-4-bromopiperidine CAS No. 301665-60-1

1-Benzyl-4-bromopiperidine

Cat. No. B1343918
CAS RN: 301665-60-1
M. Wt: 254.17 g/mol
InChI Key: BIVWVMVLXIUILP-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopiperidine (1-Bz-4-Br-Pip) is an organic compound belonging to the piperidine family. It is a nitrogenous heterocyclic compound, which has been extensively studied for its various applications in organic synthesis and its use as a pharmaceutical intermediate. It has been used in the synthesis of a variety of compounds, including small molecules, peptides, and peptidomimetics. It has also been used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have developed derivatives incorporating 1-Benzyl-4-bromopiperidine structures to examine their antibacterial properties. For instance, the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, derived from various carboxylic acids through a series of steps involving this compound, has shown valuable antibacterial activities (Aziz‐ur‐Rehman et al., 2017).

Application in Organic Synthesis

The use of this compound in the synthesis of 4-arylpiperidines via the Shapiro reaction and alkenylsilane cross-coupling has been documented. This process allows for the creation of 3,4-unsaturated 4-arylpiperidines, demonstrating the compound's utility in complex organic synthesis procedures (C. Morrill & N. Mani, 2007).

Structural Characterization and CCR5 Antagonism

The structural characterization of N-Piperidine benzamides and their potential as CCR5 antagonists, targeting the prevention of HIV-1 infection, is another area of research. These studies involve synthesizing intermediates and examining their bioactivities, highlighting the role of this compound in developing novel therapeutic agents (Cheng De-ju, 2015).

Safety and Hazards

1-Benzyl-4-bromopiperidine has several hazard codes including H302, H312, H315, H319, H332, H335 . This indicates that it can cause harm if swallowed, in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 1-Benzyl-4-bromopiperidine could have potential implications in various fields of research and

properties

IUPAC Name

1-benzyl-4-bromopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVWVMVLXIUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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